

Investigating the Metabolic Fate of Brigatinib: A Technical Guide Utilizing Isotopic Labeling

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Compound of Interest

Compound Name: Brigatinib-13C6

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Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK). Understanding its metabolic fate is crucial for optimizing its therapeutic use and managing potential drug-drug interactions. This technical guide provides an in-depth overview of the methodologies and findings from studies investigating the metabolism of Brigatinib. While this guide focuses on the principles of isotopic labeling for such investigations, it is important to note that publicly available research has predominantly utilized ^{14}C -labeled Brigatinib for human absorption, distribution, metabolism, and excretion (ADME) studies. The principles and experimental workflows described herein are directly applicable to studies employing other isotopic labels, such as the requested $^{13}\text{C}_6$.

Executive Summary of Brigatinib Metabolism

Brigatinib undergoes moderate metabolism in humans, with unchanged drug being the most abundant circulating component. The primary metabolic pathways identified are N-demethylation and cysteine conjugation. In vitro studies have pinpointed Cytochrome P450 enzymes CYP2C8 and CYP3A4 as the main catalysts for Brigatinib's metabolism[1]. However, clinical studies have demonstrated that CYP3A4 plays a more significant role in vivo[2].

Following a single oral dose of radiolabeled Brigatinib, the majority of the dose is excreted in the feces, with a smaller portion recovered in the urine. Unchanged Brigatinib is the primary

component in both fecal and urinary excretions.

Experimental Protocols

This section outlines a representative experimental protocol for a human ADME study of Brigatinib, based on methodologies described in the available literature for ^{14}C -labeled compounds[1][3][4].

Study Design

A typical study design is an open-label, single-dose study in a small cohort of healthy male subjects (typically 6-8 individuals).

Investigational Product

- **Labeled Compound:** [^{14}C]-Brigatinib. The radiolabel should be positioned at a metabolically stable position within the molecule.
- **Formulation:** A single oral dose, typically administered as a solution or suspension, containing a therapeutic dose of non-labeled Brigatinib and a tracer amount of [^{14}C]-Brigatinib (e.g., 180 mg total dose containing approximately 100 μCi of radioactivity)[3].

Subject Population

Healthy male volunteers are typically recruited. Subjects undergo a comprehensive screening process to ensure normal health status, including normal hepatic and renal function.

Dosing and Sample Collection

- **Dosing:** Subjects receive a single oral dose of the [^{14}C]-Brigatinib formulation following an overnight fast.
- **Sample Collection:**
 - **Blood/Plasma:** Serial blood samples are collected at predefined time points post-dose to characterize the pharmacokinetic profile of total radioactivity and unchanged Brigatinib.
 - **Urine and Feces:** All urine and feces are collected from pre-dose until the radioactivity levels in the excreta fall below a certain threshold (e.g., >90% of the administered dose is

recovered).

Bioanalytical Methods

- **Quantification of Total Radioactivity:** Liquid scintillation counting is used to measure the total radioactivity in plasma, urine, and homogenized feces.
- **Quantification of Brigatinib and Metabolites:** Plasma, urine, and fecal extracts are analyzed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to determine the concentrations of Brigatinib and its metabolites[2].
- **Metabolite Profiling and Identification:** High-performance liquid chromatography (HPLC) with radiochemical detection is used to profile the radioactive components in plasma, urine, and feces. The structural elucidation of metabolites is performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on Brigatinib Metabolism

The following tables summarize the quantitative data from a human ADME study of Brigatinib following a single 180 mg oral dose of [¹⁴C]-Brigatinib[1][5].

Matrix	% of Administered Dose Recovered	Primary Component (% of Radioactivity in Matrix)
Feces	~65%	Unchanged Brigatinib (41%)
Urine	~25%	Unchanged Brigatinib (86%)
Total Recovery	~90%	

Table 1: Mass Balance and Excretion of [¹⁴C]-Brigatinib

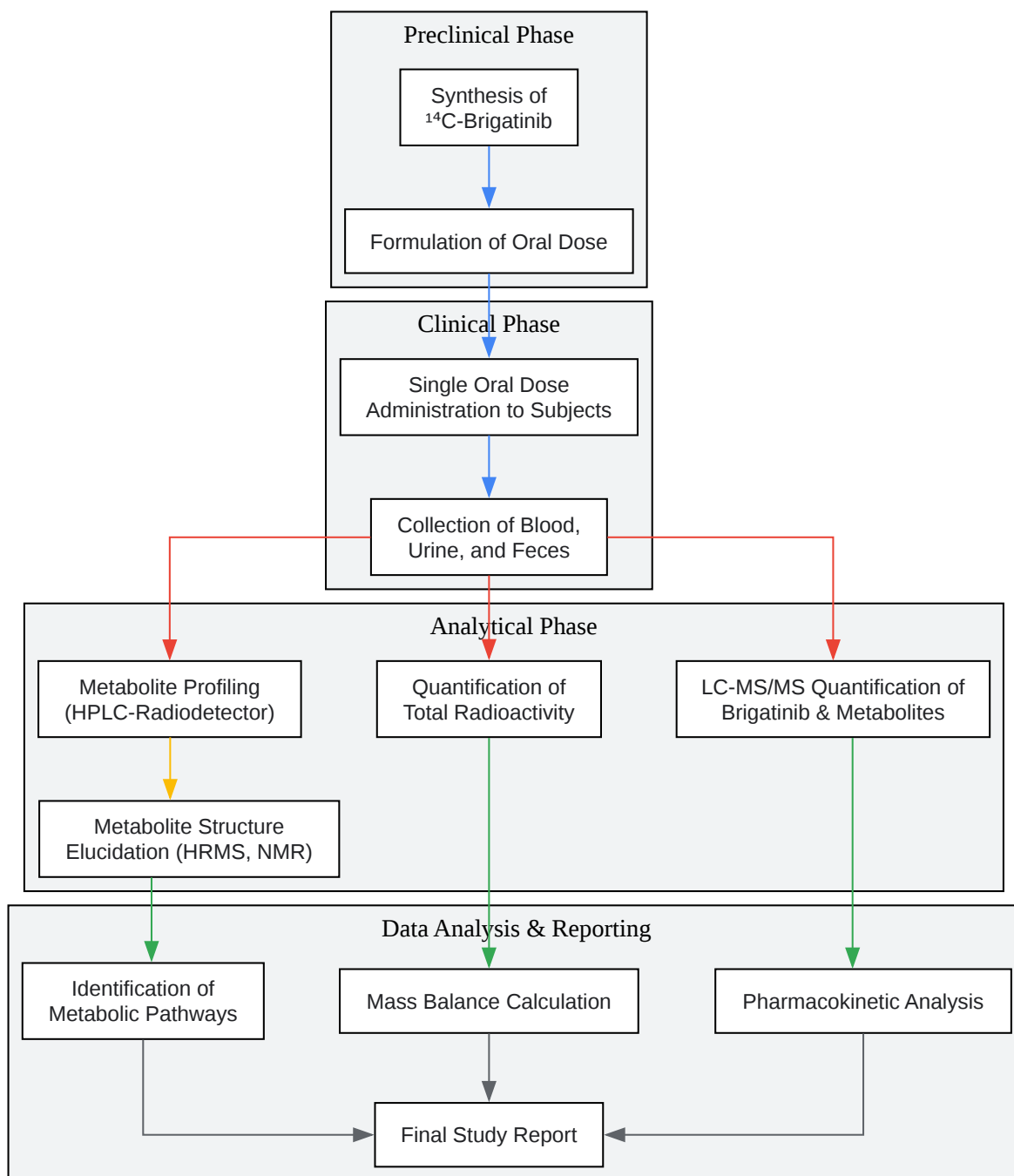
Analyte	% of Circulating Radioactivity (AUC)
Unchanged Brigatinib	91.5%
AP26123 (Primary Metabolite)	3.5%

Table 2: Relative Abundance of Brigatinib and its
Primary Metabolite in Plasma

Visualizing Experimental and Biological Pathways

Experimental Workflow for a Human ADME Study

The following diagram illustrates the typical workflow for a human ADME study using a radiolabeled compound.

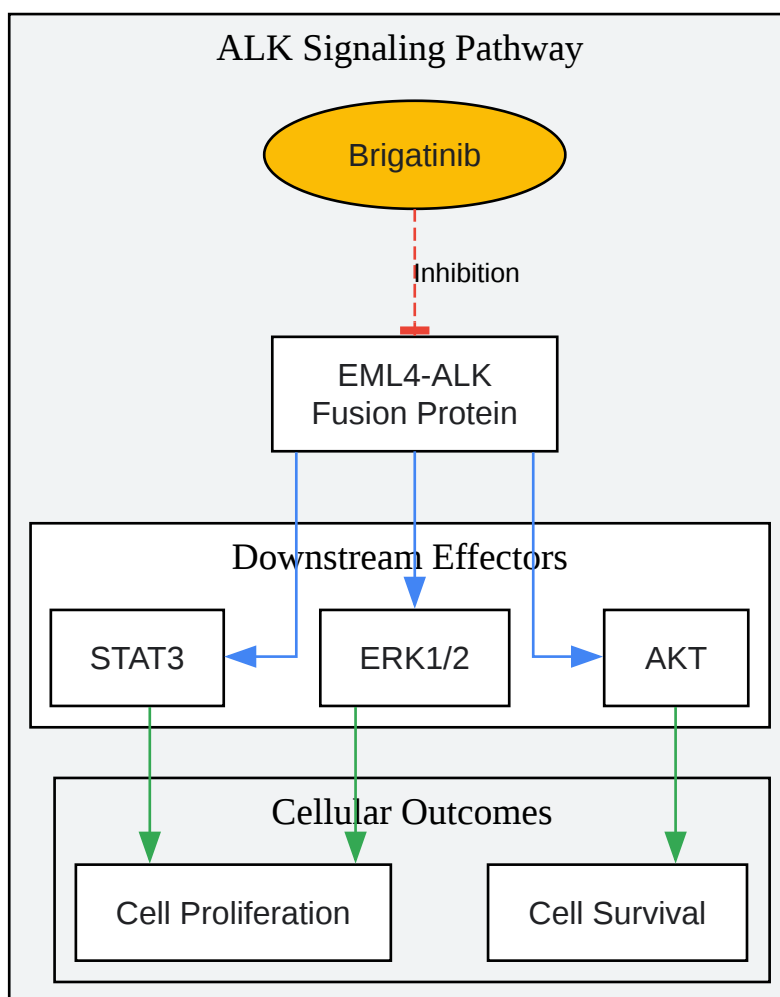


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Figure 1: Experimental workflow for a human ADME study.

Brigatinib and the ALK Signaling Pathway

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks downstream signaling pathways that promote cell proliferation and survival[6].



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Figure 2: Inhibition of the ALK signaling pathway by Brigatinib.

Conclusion

The metabolic fate of Brigatinib has been well-characterized through human ADME studies utilizing ^{14}C -labeled compounds. These studies have provided essential information on its absorption, distribution, metabolism, and excretion, which are critical for its clinical

development and use. While the specific use of $^{13}\text{C}_6$ -labeled Brigatinib has not been detailed in the available literature, the experimental framework presented here provides a robust foundation for any future metabolic studies using this or other isotopic labels. A thorough understanding of Brigatinib's metabolic profile is indispensable for the researchers, scientists, and drug development professionals working to advance cancer therapeutics.

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